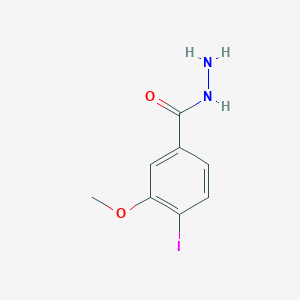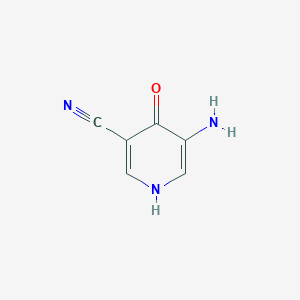![molecular formula C13H7BrCl2N2 B13675853 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675853.png)
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position and a 3,4-dichlorophenyl group attached to the imidazo[1,2-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A novel method for synthesizing 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves the use of microwave irradiation. The synthesis starts with 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone as the starting materials. These reactants are dissolved in dimethylformamide (DMF) and subjected to microwave irradiation at 150°C for 10 minutes . The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The solvent is evaporated under vacuum, and the solid product is purified by trituration with methyl tert-butyl ether (MTBE) and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach. This method reduces reaction times and energy consumption compared to traditional heating methods, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazo[1,2-a]pyridine core.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or ethanol under reflux conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This compound has a similar imidazo[1,2-a]pyridine core but with different substituents, leading to distinct biological activities.
3-Iodoimidazo[1,2-a]pyridine: Another derivative with an iodine atom instead of bromine, which can result in different reactivity and applications.
Uniqueness
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and dichlorophenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for further research and development.
Propiedades
Fórmula molecular |
C13H7BrCl2N2 |
|---|---|
Peso molecular |
342.0 g/mol |
Nombre IUPAC |
6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrCl2N2/c14-9-2-4-13-17-12(7-18(13)6-9)8-1-3-10(15)11(16)5-8/h1-7H |
Clave InChI |
WBCUXTKEIVNLNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)




![1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13675813.png)
![6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13675819.png)
![3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13675823.png)


![3-Acetyl-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13675838.png)

![6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675884.png)
